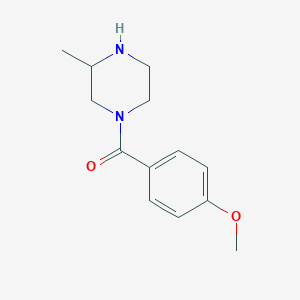![molecular formula C11H17BrClNO B6362350 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride CAS No. 1240567-49-0](/img/structure/B6362350.png)
4-Bromo-2-[(butylamino)methyl]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[(butylamino)methyl]phenol hydrochloride is a useful research compound. Its molecular formula is C11H17BrClNO and its molecular weight is 294.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.01820 g/mol and the complexity rating of the compound is 154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties in Chemistry
- 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride is utilized in the synthesis of various compounds. For instance, it is involved in the creation of phenoxo-bridged dicopper(II) complexes, which demonstrate intriguing electrochemical and magnetic properties. These complexes exhibit antiferromagnetic interactions and distinct redox behaviors, indicating potential applications in materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Crystal Structure Analysis
- The compound plays a role in forming crystal structures with other elements like copper and nickel. Studies on these structures provide insights into their geometric and bonding characteristics, which are crucial for understanding their potential uses in various fields such as crystallography and materials science (Chumakov, Tsapkov, Filippova, Bocelli, & Gulea, 2008).
In Coordination Chemistry
- In coordination chemistry, this chemical is used to synthesize copper(II) and oxido-vanadium(IV) complexes. These complexes are characterized for their structural and thermal properties, which could have implications in the development of new materials and catalysts (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Application in Organic Synthesis
- It is involved in the synthesis of various organic compounds. For example, its derivative is used in creating (E)-4-morpholine-2-butenoic acid hydrochloride, a compound with potential applications in organic chemistry and pharmaceutical research (Qiu Fang-li, 2012).
Bromination Studies
- The compound is also significant in bromination studies, such as the regioselective bromination of specific organic molecules. This has implications in organic synthesis, where selective bromination is a critical step in the modification of organic compounds (Bogdanov, Mironov, Dobrynin, & Gnezdilov, 2013).
Exploration in Medicinal Chemistry
- There are research applications in medicinal chemistry, where derivatives of this compound are explored for potential biological activities. For instance, a study synthesized Schiff base compounds using this chemical, investigating their urease inhibitory activity and antioxidant potential, which are important in drug discovery and pharmacology (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
Propriétés
IUPAC Name |
4-bromo-2-(butylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-2-3-6-13-8-9-7-10(12)4-5-11(9)14;/h4-5,7,13-14H,2-3,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAMXNTWHPIXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)

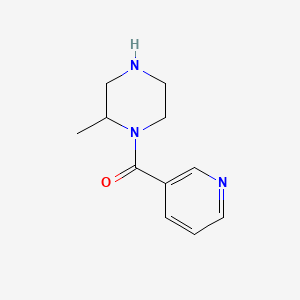
![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)
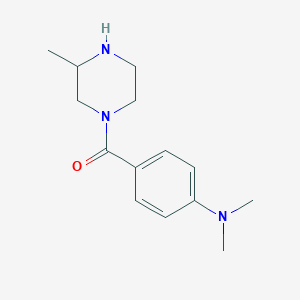
![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
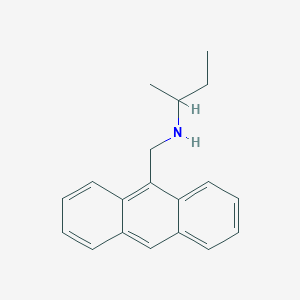
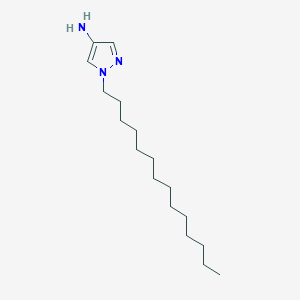
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)
